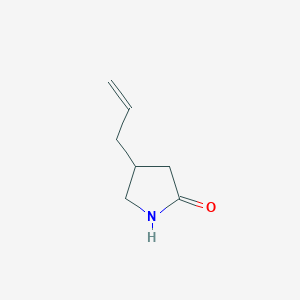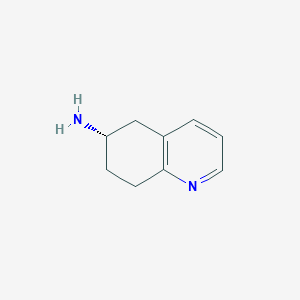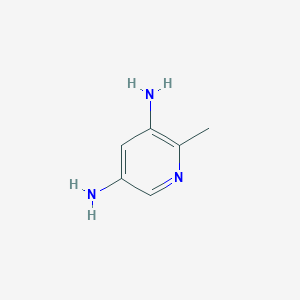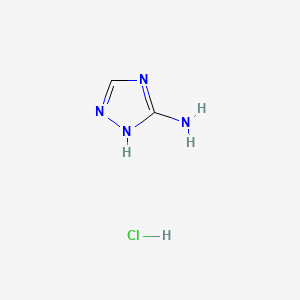
2-Pyrrolidinone, 4-(2-propenyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 4-(2-propenyl)-(9CI) is a chemical compound with a molecular structure that includes a pyrrolidinone ring substituted with a 2-propenyl group at the 4-position. This compound is part of the pyrrolidinone family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 4-(2-propenyl)-(9CI) typically involves the alkylation of 2-pyrrolidinone with an allyl halide under basic conditions. The reaction can be carried out using potassium carbonate as a base in a solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Pyrrolidinone, 4-(2-propenyl)-(9CI) may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 4-(2-propenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated pyrrolidinone derivatives.
Substitution: Formation of substituted pyrrolidinone derivatives.
Scientific Research Applications
2-Pyrrolidinone, 4-(2-propenyl)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 4-(2-propenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrrolidinone, 1-methyl-
- 2-Pyrrolidinone, 1-ethenyl-
Uniqueness
2-Pyrrolidinone, 4-(2-propenyl)-(9CI) is unique due to the presence of the 2-propenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrolidinone derivatives. This structural feature allows for specific interactions and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
4-prop-2-enylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-2-3-6-4-7(9)8-5-6/h2,6H,1,3-5H2,(H,8,9) |
InChI Key |
ZYSCVSMTKOHEMN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CC(=O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)


![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)





![6-Oxa-1-thiaspiro[2.5]octane](/img/structure/B11924252.png)
![6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924259.png)


